Acétate de cis-2-tert-butylcyclohexyle

Vue d'ensemble

Description

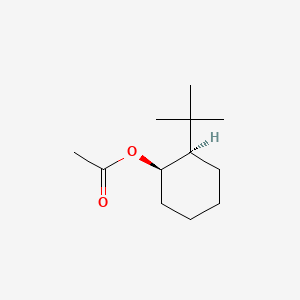

cis-2-tert-Butylcyclohexyl acetate: is an organic compound with the molecular formula C₁₂H₂₂O₂. It is a colorless liquid known for its pleasant odor, making it a popular ingredient in the fragrance industry. This compound is a stereoisomer of trans-2-tert-butylcyclohexyl acetate and is often used in perfumes, soaps, and other personal care products .

Applications De Recherche Scientifique

Chemistry: cis-2-tert-Butylcyclohexyl acetate is used as a model compound in studies of stereochemistry and reaction mechanisms. Its well-defined stereochemistry makes it an ideal candidate for investigating the effects of stereoisomerism on chemical reactivity and properties .

Biology: In biological research, cis-2-tert-butylcyclohexyl acetate is used to study the interactions between fragrances and olfactory receptors. It serves as a reference compound in olfactory studies to understand how structural variations in fragrance molecules affect their perception .

Medicine: While not directly used as a therapeutic agent, cis-2-tert-butylcyclohexyl acetate is employed in the formulation of topical medications and personal care products due to its pleasant odor and skin-friendly properties .

Industry: The primary industrial application of cis-2-tert-butylcyclohexyl acetate is in the fragrance industry. It is a key ingredient in perfumes, soaps, and other personal care products. Additionally, it is used in the formulation of household cleaning products and air fresheners .

Analyse Biochimique

Biochemical Properties

cis-2-tert-Butylcyclohexyl acetate plays a role in various biochemical reactions, particularly those involving esterases. Esterases are enzymes that hydrolyze ester bonds, converting esters into their corresponding alcohols and acids. In the case of cis-2-tert-Butylcyclohexyl acetate, esterases catalyze its hydrolysis to produce cis-2-tert-Butylcyclohexanol and acetic acid. This interaction is crucial for the metabolism and detoxification of ester compounds in biological systems .

Cellular Effects

cis-2-tert-Butylcyclohexyl acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, cis-2-tert-Butylcyclohexyl acetate can affect gene expression by altering the transcriptional activity of specific genes related to metabolic processes .

Molecular Mechanism

The molecular mechanism of cis-2-tert-Butylcyclohexyl acetate involves its interaction with esterases and other biomolecules. Upon entering the cell, cis-2-tert-Butylcyclohexyl acetate binds to esterases, leading to its hydrolysis into cis-2-tert-Butylcyclohexanol and acetic acid. This reaction not only detoxifies the compound but also generates metabolites that can participate in further biochemical reactions. The binding interactions with esterases are highly specific, ensuring efficient hydrolysis of the ester bond .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-2-tert-Butylcyclohexyl acetate change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. Long-term studies have shown that cis-2-tert-Butylcyclohexyl acetate can have sustained effects on cellular function, particularly in terms of metabolic activity and gene expression. These effects are dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of cis-2-tert-Butylcyclohexyl acetate vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, cis-2-tert-Butylcyclohexyl acetate can cause adverse effects, including hepatotoxicity and alterations in metabolic pathways. Threshold effects have been observed, where a certain dosage level triggers a marked change in the compound’s impact on biological systems .

Metabolic Pathways

cis-2-tert-Butylcyclohexyl acetate is involved in metabolic pathways that include its hydrolysis by esterases. The resulting metabolites, cis-2-tert-Butylcyclohexanol and acetic acid, can enter various metabolic pathways. cis-2-tert-Butylcyclohexanol can be further oxidized to produce cis-2-tert-Butylcyclohexanone, which can participate in additional biochemical reactions. The involvement of cofactors such as NAD+ and NADH is essential for these metabolic processes .

Transport and Distribution

Within cells and tissues, cis-2-tert-Butylcyclohexyl acetate is transported and distributed through passive diffusion and interaction with transport proteins. The compound can accumulate in lipid-rich regions due to its hydrophobic nature. Transporters such as ATP-binding cassette (ABC) transporters may facilitate the movement of cis-2-tert-Butylcyclohexyl acetate across cellular membranes, influencing its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of cis-2-tert-Butylcyclohexyl acetate is influenced by its chemical properties and interactions with cellular components. The compound can localize to the endoplasmic reticulum and lipid droplets, where it may exert its effects on lipid metabolism and storage. Post-translational modifications, such as acetylation, can also affect the targeting and function of cis-2-tert-Butylcyclohexyl acetate within cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-tert-butylcyclohexyl acetate typically involves the esterification of cis-2-tert-butylcyclohexanol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of cis-2-tert-butylcyclohexyl acetate often starts with the hydrogenation of 2-tert-butylphenol to produce cis-2-tert-butylcyclohexanol. This hydrogenation process is carried out in the presence of a nickel/iron catalyst mixture. The resulting cis-2-tert-butylcyclohexanol is then esterified with acetic acid or acetic anhydride to yield cis-2-tert-butylcyclohexyl acetate .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: cis-2-tert-Butylcyclohexyl acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol group, yielding cis-2-tert-butylcyclohexanol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: cis-2-tert-Butylcyclohexanol.

Substitution: Various substituted esters or alcohols depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of cis-2-tert-butylcyclohexyl acetate primarily involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific olfactory receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets are the olfactory receptor proteins, and the pathways involved include the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades .

Comparaison Avec Des Composés Similaires

trans-2-tert-Butylcyclohexyl acetate: A stereoisomer with similar chemical properties but different spatial arrangement.

4-tert-Butylcyclohexyl acetate: Another isomer with the tert-butyl group in a different position on the cyclohexane ring.

2-tert-Butylcyclohexanol: The alcohol precursor used in the synthesis of cis-2-tert-butylcyclohexyl acetate.

Uniqueness: cis-2-tert-Butylcyclohexyl acetate is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its trans isomer. The cis configuration results in a different spatial arrangement of atoms, affecting how the molecule interacts with olfactory receptors and other chemical entities .

Propriétés

Numéro CAS |

20298-69-5 |

|---|---|

Formule moléculaire |

C12H22O2 |

Poids moléculaire |

198.30 g/mol |

Nom IUPAC |

[(1S,2S)-2-tert-butylcyclohexyl] acetate |

InChI |

InChI=1S/C12H22O2/c1-9(13)14-11-8-6-5-7-10(11)12(2,3)4/h10-11H,5-8H2,1-4H3/t10-,11+/m1/s1 |

Clé InChI |

FINOAUDUYKVGDS-MNOVXSKESA-N |

SMILES |

CC(=O)OC1CCCCC1C(C)(C)C |

SMILES isomérique |

CC(=O)O[C@H]1CCCC[C@H]1C(C)(C)C |

SMILES canonique |

CC(=O)OC1CCCCC1C(C)(C)C |

| 20298-69-5 | |

Description physique |

Pellets or Large Crystals; Liquid |

Pictogrammes |

Environmental Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any known safety concerns related to the use of cis-2-tert-Butylcyclohexyl acetate in fragrances?

A: The abstract does not delve into the safety profile of cis-2-tert-Butylcyclohexyl acetate []. Safety assessments for fragrance materials typically involve evaluating potential for skin sensitization, allergenicity, and other toxicological endpoints. It is crucial to consult relevant safety data sheets and regulatory guidelines before utilizing this compound in any application.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.